
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl sulfurisocyanatidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl sulfurisocyanatidate is a compound with the molecular formula C11H9N3O5S. It features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic scaffold containing one oxygen and two nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl sulfurisocyanatidate typically involves the cyclization of appropriate precursors. One common method includes the reaction of diacylhydrazines with sulfuric acid, thionyl chloride, or polyphosphoric acid . Industrial production methods may involve similar cyclization reactions but optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl sulfurisocyanatidate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, potentially altering its functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Wissenschaftliche Forschungsanwendungen
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl sulfurisocyanatidate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl sulfurisocyanatidate involves its interaction with molecular targets such as enzymes and proteins. It can inhibit the activity of enzymes like thymidylate synthase and histone deacetylases, which are crucial for cell proliferation and survival . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl sulfurisocyanatidate can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its antibacterial and antiviral properties.
1,3,4-Oxadiazole: Similar to the compound , it has applications in medicinal chemistry and materials science.
5-Phenyl-1,3,4-Oxadiazole: Used in the synthesis of bioactive molecules with potential anticancer activity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
89406-63-3 |
|---|---|
Molekularformel |
C11H9N3O5S |
Molekulargewicht |
295.27 g/mol |
IUPAC-Name |
[2-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl] N-(oxomethylidene)sulfamate |
InChI |
InChI=1S/C11H9N3O5S/c1-2-10-13-14-11(18-10)8-5-3-4-6-9(8)19-20(16,17)12-7-15/h3-6H,2H2,1H3 |
InChI-Schlüssel |
GLMGNEACBWIKST-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C(O1)C2=CC=CC=C2OS(=O)(=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy-](/img/structure/B14380236.png)
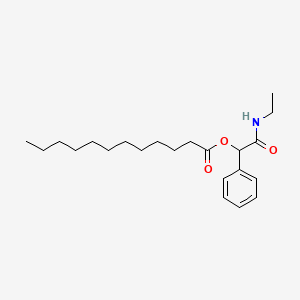
![1,2-Bis[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14380249.png)

![4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one](/img/structure/B14380274.png)
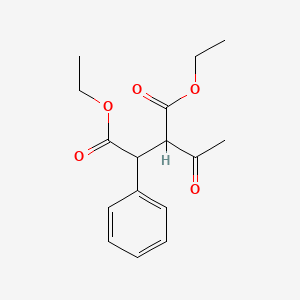
![1-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]-4-nitrobenzene](/img/structure/B14380285.png)
![{[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14380289.png)

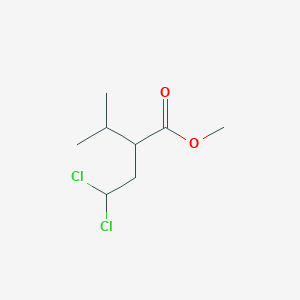
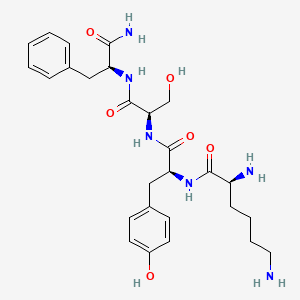
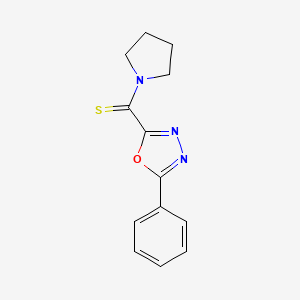
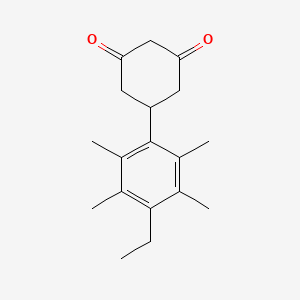
![2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14380344.png)
